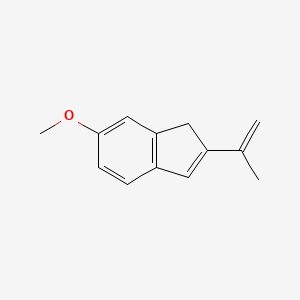
1-(Ethenyloxy)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Ethenyloxy)pentane-2,4-dione can be synthesized through the reaction of pentane-2,4-dione with vinyl ether under specific conditions. The reaction typically involves the use of a base catalyst to facilitate the formation of the ethenyloxy group. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using optimized conditions to maximize yield and purity. The process includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethenyloxy)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Ethenyloxy)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Ethenyloxy)pentane-2,4-dione involves its ability to undergo keto-enol tautomerism, which allows it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and other biological molecules, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Pentane-2,4-dione: The parent compound, which lacks the ethenyloxy group.
1,1,1-Trifluoropentane-2,4-dione: A derivative with fluorine atoms, which has different chemical properties.
Hexafluoropentane-2,4-dione: Another fluorinated derivative with unique properties.
Uniqueness: 1-(Ethenyloxy)pentane-2,4-dione is unique due to the presence of the ethenyloxy group, which imparts different reactivity and properties compared to its parent compound and other derivatives. This makes it valuable for specific applications where these unique properties are advantageous.
Propiedades
Número CAS |
828913-11-7 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
1-ethenoxypentane-2,4-dione |
InChI |
InChI=1S/C7H10O3/c1-3-10-5-7(9)4-6(2)8/h3H,1,4-5H2,2H3 |
Clave InChI |
IYNYUBXFILZQTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)COC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)





![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)

![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)





